(1S)-2-chloro-1-(4-ethylphenyl)ethanol
Description
Significance of Enantiomerically Pure α-Halo-β-hydroxy Alcohols in Stereoselective Synthesis
Enantiomerically pure α-halo-β-hydroxy alcohols, often referred to as halohydrins, are highly sought-after intermediates in stereoselective synthesis. Their importance stems from the presence of two reactive functional groups—a hydroxyl group and a halogen—which can be manipulated selectively to introduce new functionalities and construct complex molecular architectures with high stereochemical control.
The principal value of these chiral synthons lies in their facile conversion to other critical functional groups. For instance, under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the adjacent halide to form a chiral epoxide. These epoxides are themselves powerful intermediates, susceptible to ring-opening reactions with a wide array of nucleophiles to yield products like amino alcohols and diols, all while retaining the crucial stereochemical information from the parent halohydrin. nih.govacs.org This synthetic utility makes them indispensable in the construction of core structures found in many biologically active molecules and pharmaceuticals.
The stereoselective synthesis of these compounds is most commonly achieved through the asymmetric reduction of the corresponding prochiral α-haloketones. This transformation can be accomplished using biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), or through chemical catalysis, notably with systems like the Corey–Bakshi–Shibata (CBS) reduction. smolecule.comacs.org These methods are capable of producing the desired enantiomer with very high levels of purity (enantiomeric excess, or ee), which is a critical requirement for pharmaceutical applications.
The Role of (1S)-2-Chloro-1-(4-ethylphenyl)ethanol and Related Analogs as Versatile Chiral Intermediates
This compound belongs to a well-established family of chiral 2-chloro-1-arylethanols that serve as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). The specific arrangement of the chloro and hydroxyl groups, combined with the substituted phenyl ring, makes it an ideal precursor for building more complex chiral molecules. While detailed research on this specific ethyl-substituted analog is not widely published, its role can be confidently inferred from the documented applications of its close structural analogs.
These related compounds are instrumental in the production of several blockbuster drugs, demonstrating the industrial significance of this molecular scaffold. The primary synthetic route to these chiral alcohols is the enantioselective reduction of the parent α-chloroacetophenone derivative.
Key Analog Applications:
A compelling case for the utility of this compound is made by examining its analogs, which are pivotal in synthesizing leading pharmaceuticals. The data below illustrates the established role of this class of compounds as critical chiral building blocks.
| Chiral α-Chloro-β-hydroxy Intermediate | Corresponding Pharmaceutical | Therapeutic Class |
| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Luliconazole | Antifungal |
| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Ticagrelor | Antiplatelet |
| (R)-2-Chloro-1-phenylethanol | Mirabegron | β-3 Adrenergic Agonist |
| (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol | Phenylephrine Derivatives | Decongestant |
This table showcases the established utility of chiral 2-chloro-1-arylethanols as key intermediates in the synthesis of diverse and important pharmaceutical agents. smolecule.comacs.orgnih.govgoogle.com
The synthesis of these vital intermediates is a subject of intensive research, focusing on achieving high conversion and enantioselectivity. Both biocatalytic and chemocatalytic methods have been developed and optimized for industrial-scale production.
Catalytic Methods for Synthesis:
The production of enantiopure 2-chloro-1-arylethanols relies on precise catalytic methods capable of discriminating between the two faces of the prochiral ketone.
| Precursor Ketone | Catalytic Method | Resulting Chiral Alcohol | Enantiomeric Excess (ee) |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99.9% |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Corey–Bakshi–Shibata (CBS) Reduction | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | ~98.6% |
| α-Chloro-3-hydroxyacetophenone | Ketoreductase from Lactobacillus kefiri | (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol | 100% |
This table highlights prominent catalytic strategies used to synthesize the chiral alcohol intermediates with high levels of enantiopurity. smolecule.comacs.orggoogle.com
Given these precedents, this compound is positioned as a valuable chiral intermediate, synthesized via the asymmetric reduction of its precursor, 2-chloro-1-(4-ethylphenyl)ethanone (B1598609). sigmaaldrich.com Its structure is analogous to those used in established pharmaceutical syntheses, suggesting its potential application in the development of new chemical entities where the 4-ethylphenyl moiety is a key structural component. The versatility of its functional groups allows for subsequent chemical modifications, such as epoxidation or substitution reactions, to construct a final target molecule with a specific, predetermined stereochemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
InChI Key |
JHWPYELOOGZUDV-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CCl)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1s 2 Chloro 1 4 Ethylphenyl Ethanol
Synthesis of Prochiral Ketone Precursors: 2-Chloro-1-(4-ethylphenyl)ethanone (B1598609)
The precursor, 2-chloro-1-(4-ethylphenyl)ethanone, is an α-haloketone. wikipedia.org Its synthesis can be approached through two principal routes: the direct halogenation of a pre-formed ketone or by constructing the carbon skeleton via aromatic acylation.
The most common method for preparing α-haloketones is through the direct halogenation of the corresponding ketone, in this case, 1-(4-ethylphenyl)ethanone (4-ethylacetophenone). mdpi.com This electrophilic substitution reaction occurs at the α-carbon position. The reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. libretexts.orglibretexts.org
Under acidic conditions, the rate-determining step is the formation of the enol. libretexts.org The reaction rate is independent of the halogen concentration, meaning the choice of halogenating agent (e.g., Cl₂, Br₂) does not affect the speed of the reaction. libretexts.org For the synthesis of 2-chloro-1-(4-ethylphenyl)ethanone, 4-ethylacetophenone would be treated with a chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of an acid catalyst like acetic acid.
Base-catalyzed halogenation is often faster but can be harder to control. The introduction of the first halogen atom increases the acidity of the remaining α-hydrogens, leading to rapid subsequent halogenations. libretexts.org This can result in the formation of di- or tri-halogenated byproducts. Therefore, for the synthesis of a mono-halogenated product like 2-chloro-1-(4-ethylphenyl)ethanone, the acid-catalyzed route is generally preferred. libretexts.org
Table 1: Common Halogenating Agents for α-Haloketone Formation
| Halogenating Agent | Catalyst Type | Typical Conditions |
|---|---|---|
| Chlorine (Cl₂) | Acid or Base | Varies with catalyst |
| Sulfuryl chloride (SO₂Cl₂) | Acid | Often used for chlorination |
| N-Chlorosuccinimide (NCS) | Acid | Milder chlorinating agent |
| Bromine (Br₂) | Acid or Base | Acetic acid or HBr |
An alternative and highly effective method for synthesizing 2-chloro-1-(4-ethylphenyl)ethanone is the Friedel-Crafts acylation. organic-chemistry.org This powerful reaction forms a new carbon-carbon bond by acylating an aromatic ring. In this specific synthesis, ethylbenzene (B125841) is acylated using chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the interaction between chloroacetyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing activator, leading to a mixture of isomers. However, due to steric hindrance at the ortho position, the para-substituted product, 2-chloro-1-(4-ethylphenyl)ethanone, is typically the major product. youtube.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org A similar reaction, the conversion of p-xylene (B151628) with chloroacetyl chloride in a Friedel-Crafts reaction to produce 2-chloro-1-(2,5-dimethylphenyl)ethanone, illustrates the industrial applicability of this method. google.com
Asymmetric Reduction of 2-Chloro-1-(4-ethylphenyl)ethanone
The crucial step in the synthesis is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(4-ethylphenyl)ethanone, to the desired (1S)-alcohol. Optically active 2-halo-1-arylethanols are vital building blocks for many pharmaceutical compounds. nih.govkaust.edu.sa This transformation is achieved using chiral catalysts or reagents that can differentiate between the two faces of the carbonyl group.
Transition metal complexes featuring chiral ligands are highly effective catalysts for the asymmetric reduction of ketones. These methods, which include direct hydrogenation with H₂ gas and transfer hydrogenation using a hydrogen donor molecule, offer high enantioselectivity and catalytic efficiency.
Chiral complexes of rhodium (Rh) and iridium (Ir) are prominent in asymmetric catalysis. nih.govnih.gov For the asymmetric transfer hydrogenation (ATH) of ketones, catalysts often consist of a metal center (like Rh(III) or Ir(III)) coordinated to a chiral ligand, such as a derivative of cyclopentadienyl (B1206354) (Cp*) or a chiral diamine. rsc.orgorganic-chemistry.org Formic acid or isopropanol (B130326) are commonly used as the hydrogen source.
These catalysts function by creating a chiral environment around the metal center. uni-marburg.de The ketone substrate coordinates to the metal, and the hydride is delivered preferentially to one face of the carbonyl, dictated by the steric and electronic properties of the chiral ligand. Inert, rigid octahedral chiral-at-metal iridium(III) complexes have demonstrated high efficiency in the ATH of certain substrates, operating through weak interactions rather than direct metal coordination. organic-chemistry.org While specific examples for 2-chloro-1-(4-ethylphenyl)ethanone are not prevalent in initial searches, the general success of these catalysts with substituted acetophenones suggests their applicability.
Table 2: Representative Chiral Metal Catalysts in Asymmetric Reduction
| Metal | Typical Ligand Type | Hydrogen Source | Application |
|---|---|---|---|
| Rhodium (Rh) | Chiral diene, Chiral bisphosphine | H₂, Formic acid/amine | Asymmetric Hydrogenation, Michael Addition |
| Iridium (Ir) | Chiral Cp*, Chiral oxazoline | H₂, Formic acid, Isopropanol | Asymmetric Transfer Hydrogenation |
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.org The reaction employs a borane (B79455) source (such as borane-tetrahydrofuran, BH₃·THF, or borane-dimethyl sulfide, BH₃·SMe₂) and a catalytic amount of a chiral oxazaborolidine. nrochemistry.comorganic-chemistry.org
The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. nrochemistry.comyoutube.com This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. nrochemistry.com This coordination orients the ketone so that the hydride from the borane is delivered to one specific face of the carbonyl group, governed by the need to minimize steric repulsion between the catalyst's substituents and the ketone's larger substituent. youtube.comnih.gov Following the hydride transfer, an alkoxyborane intermediate is formed, which upon workup (typically with acid) liberates the chiral alcohol and regenerates the catalyst. nrochemistry.com The CBS reduction is known for its high enantiomeric excess (ee) across a broad range of ketones, including those with α-substituents. wikipedia.org
Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Organic Aluminum Salt-Mediated Reductions
The asymmetric reduction of prochiral ketones, such as 2-chloro-1-(4-ethylphenyl)ethanone, can be effectively achieved using chiral metal hydride reagents. Among these, organoaluminum complexes are noteworthy. Chiral aluminum hydride reagents, prepared from lithium aluminum hydride (LiAlH₄) and chiral ligands, can deliver a hydride ion to the carbonyl group in a highly face-selective manner. wikipedia.orgorganicreactions.org
A prominent example of such a reagent is BINAL-H, which is a derivative of LiAlH₄ modified with the enantiopure diol 1,1'-bi-2-naphthol (B31242) (BINOL) and an alcohol like ethanol. organicreactions.orguwindsor.ca For ketones bearing a π-system, such as aryl ketones, BINAL-H reagents exhibit excellent enantioselectivity. uwindsor.ca The stereochemical outcome is dictated by the transition state, where the aryl group of the ketone orients itself to minimize steric and electronic repulsions with the bulky chiral ligand, thereby exposing one face of the carbonyl to hydride attack. chemtube3d.comstackexchange.com Specifically, (S)-BINAL-H typically yields the (S)-alcohol. uwindsor.ca While direct examples for 2-chloro-1-(4-ethylphenyl)ethanone are not prevalent in the literature, the high selectivity observed for structurally similar aryl ketones suggests its applicability.
Other chiral ligands derived from amino alcohols, such as N-methylephedrine, have also been used to modify LiAlH₄, creating reagents capable of high asymmetric induction in ketone reductions. researchgate.netiu.edu The stereoselectivity of these reductions is highly dependent on the conditions used to prepare the chiral reagent and the temperature at which the reduction is performed, with lower temperatures generally favoring higher enantiomeric excess. rug.nl
Biocatalytic and Chemoenzymatic Approaches for Enantioselective Reduction
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure alcohols. rsc.org Enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often used as isolated enzymes or within whole-cell systems, can reduce the prochiral ketone precursor 2-chloro-1-(4-ethylphenyl)ethanone with exceptional levels of stereoselectivity. rsc.org
Application of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)
Ketoreductases and alcohol dehydrogenases are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones to secondary alcohols. researchgate.net A vast number of these enzymes have been identified and successfully applied to the asymmetric synthesis of chiral haloalcohols, which are valuable pharmaceutical intermediates. nih.gov
The synthesis of (S)-alcohols from 2-chloroacetophenone (B165298) derivatives has been achieved with excellent enantioselectivity using various KREDs. For instance, xylose reductase from Candida tenuis (CtXR) has been identified as an effective catalyst for producing (S)-1-(o-chlorophenyl)-ethanol. bohrium.com Similarly, ketoreductases from Scheffersomyces stipitis and engineered variants have demonstrated the ability to reduce various chloroacetophenones to the corresponding (R) or (S) alcohols with greater than 99% enantiomeric excess (ee). researchgate.net
A key requirement for the industrial application of these enzymes is the efficient regeneration of the expensive NAD(P)H cofactor. rsc.org A common strategy is the substrate-coupled approach, where a sacrificial alcohol, typically isopropanol, is added in excess. The ADH or KRED oxidizes isopropanol to acetone, which simultaneously reduces the NAD(P)⁺ to NAD(P)H, thus driving the primary reduction reaction forward. almacgroup.com Another method is the enzyme-coupled system, which employs a second enzyme, such as glucose dehydrogenase (GDH), and a corresponding substrate like glucose to regenerate the cofactor. rsc.orgmdpi.com
The table below summarizes the performance of various KREDs and ADHs in the reduction of related 2-chloroacetophenone substrates.
| Enzyme Source/Variant | Substrate | Cofactor System | Conversion | Product ee | Reference |
| Thermoanaerobacter pseudethanolicus ADH (TeSADH) Mutant | 2-chloro-4′-fluoroacetophenone | Isopropanol | >99% | >99% (S) | nih.gov |
| Chryseobacterium sp. KRED (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Isopropanol/GDH | >99% | >99% (S) | rsc.org |
| Candida tenuis Xylose Reductase (CtXR) | o-chloroacetophenone | Formate/FDH | High | >99% (S) | bohrium.com |
| Scheffersomyces stipitis KRED (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | GDH/Glucose | 88.2% | 99.9% (R) | researchgate.net |
Whole-Cell Biotransformations
Employing whole microbial cells as biocatalysts is an attractive strategy as it circumvents the need for enzyme purification and can provide in-situ cofactor regeneration through the organism's natural metabolic pathways. psu.edu Various microorganisms, including bacteria, yeasts, and fungi, have been screened and utilized for the asymmetric reduction of prochiral ketones. nih.govresearchgate.net
For example, marine fungi have been shown to reduce 2-chloro-1-phenylethanone to (S)-(-)-2-chloro-1-phenylethanol, although with moderate enantiomeric excess (up to 50% ee). nih.gov Strains of Yarrowia lipolytica have demonstrated the ability to reduce acetophenone (B1666503) and its halogenated derivatives, typically yielding the (R)-alcohol with high enantioselectivity (80-89% ee). researchgate.net The use of recombinant E. coli or Saccharomyces cerevisiae cells overexpressing a specific, highly selective ketoreductase is a common and effective approach. bohrium.comnih.gov This strategy combines the advantages of whole-cell catalysis with the high performance of a selected enzyme.
The table below presents examples of whole-cell systems used for the reduction of related ketones.
| Microorganism | Substrate | Conversion | Product ee | Reference |
| Marine Fungus (Aspergillus sclerotiorum) | 2-chloro-1-phenylethanone | 60% | 50% (S) | nih.gov |
| Yarrowia lipolytica ATCC 32-338A | 2,4′-dibromoacetophenone | 100% | >99% (R) | researchgate.net |
| Recombinant E. coli expressing CtXR | o-chloroacetophenone | >99% | >99% (S) | bohrium.com |
| Recombinant E. coli expressing Z. rouxii KRED | Various aryl ketones | >99% | >99% (S) | nih.gov |
Lipase-Mediated Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used method for separating racemic mixtures. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. jocpr.com For resolving racemic 2-chloro-1-(4-ethylphenyl)ethanol, lipase-catalyzed enantioselective acylation is a highly effective strategy.
In this process, a racemic alcohol is treated with an acyl donor in the presence of a lipase (B570770). The lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. researchgate.net The reaction is stopped at or near 50% conversion, yielding a mixture of one highly enantioenriched alcohol (the unreacted enantiomer) and the corresponding enantioenriched ester. These can then be separated by standard chromatographic methods.
Lipases, such as those from Candida antarctica (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia, are frequently used for these resolutions due to their broad substrate scope, stability in organic solvents, and high enantioselectivity. mdpi.comnih.gov The choice of acyl donor (e.g., vinyl acetate, ethyl acetate) and the organic solvent can significantly impact the reaction's efficiency and selectivity. nih.gov
| Lipase Source | Substrate | Acyl Donor | Solvent | Outcome | Reference |
| Candida antarctica B (Novozym 435) | 1-(1-naphthyl)ethanol | Vinyl Acetate | n-heptane | 48% conv., 90% ee (S)-alcohol | nih.gov |
| Pseudomonas cepacia | Racemic 2-chloro-1-phenylethanol | Vinyl Acetate | Toluene | 40% conv., 94% ee (S)-ester | researchgate.net |
| Candida antarctica B | Aryltrimethylsilyl alcohols | Vinyl Acetate | Hexane (B92381) | ~50% conv., >99% ee (S)-alcohol & (R)-ester | nih.gov |
Influence of Reaction Conditions on Enantioselectivity and Yield
The success of any synthetic methodology hinges on the optimization of reaction parameters. Both chemical and biocatalytic routes for preparing (1S)-2-chloro-1-(4-ethylphenyl)ethanol are sensitive to the conditions under which they are performed.
For Organic Aluminum Salt-Mediated Reductions:
Temperature: Asymmetric reductions with chiral hydrides are typically conducted at low temperatures (e.g., -78 °C) to maximize enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. rug.nl
Reagent Preparation: The stoichiometry of the chiral ligand to the aluminum hydride and the conditions (temperature, time) used to form the active chiral reagent are critical for achieving high levels of asymmetric induction. rug.nl
For Biocatalytic Approaches:
pH: Enzyme activity and stability are highly pH-dependent. The optimal pH for ketoreductases and whole-cell systems is generally around neutral (pH 6.0-8.0). Deviations from the optimal pH can lead to a significant loss of activity and may affect enantioselectivity. researchgate.netmdpi.com
Temperature: Each enzyme has an optimal temperature for activity. For most KREDs, this falls in the range of 30-55 °C. researchgate.net While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and loss of stability over time. Conversely, lower temperatures can sometimes enhance enantioselectivity in lipase-catalyzed resolutions. capes.gov.br
Co-solvent/Substrate Concentration: Many ketone substrates have low aqueous solubility. The addition of water-miscible organic co-solvents (e.g., isopropanol, DMSO) can improve substrate availability and increase reaction rates. However, high concentrations of organic solvents can also denature enzymes. almacgroup.com Optimizing the balance between substrate solubility and enzyme stability is crucial, especially at high substrate loadings desired for industrial processes.
Solvent (for Lipase Resolutions): In lipase-catalyzed kinetic resolutions, the choice of organic solvent is critical. Non-polar, hydrophobic solvents like hexane or isooctane (B107328) are generally preferred as they help maintain the essential layer of water on the enzyme's surface required for activity, often leading to higher enantioselectivity. mdpi.comacs.org Polar organic solvents can strip this water layer, reducing enzyme activity and selectivity. mdpi.com
By carefully controlling these reaction conditions, it is possible to develop robust and highly efficient processes for the synthesis of this compound with excellent yield and enantiopurity.
Mechanistic Investigations of Stereoselective Formation Pathways
Elucidation of Reaction Mechanisms in Asymmetric Reduction
The asymmetric reduction of 2-chloro-1-(4-ethylphenyl)ethanone (B1598609) is the cornerstone for the production of enantiomerically pure (1S)-2-chloro-1-(4-ethylphenyl)ethanol. The success of this transformation hinges on the precise control of the approach of the reducing agent to the carbonyl group, a process governed by the intricate interplay of electronic and steric factors within the reaction's transition state.
In chemically catalyzed asymmetric reductions, chiral ligands or catalysts create a chiral environment that differentiates between the two enantiotopic faces of the prochiral ketone. The stereoselectivity is determined by the relative energies of the diastereomeric transition states leading to the (S) and (R) enantiomers. While specific transition state analysis for the reduction of 2-chloro-1-(4-ethylphenyl)ethanone is not extensively documented, analogies can be drawn from well-studied systems like the Corey-Bakshi-Shibata (CBS) reduction.
In such systems, a chiral oxazaborolidine catalyst coordinates with both the borane (B79455) reducing agent and the carbonyl oxygen of the ketone. nih.gov This coordination pre-organizes the ketone in a way that one of the carbonyl faces is sterically shielded by a bulky substituent on the catalyst. The hydride transfer from the borane-catalyst complex then occurs preferentially to the less hindered face, leading to the formation of one enantiomer in excess. The stability of the transition state is dictated by non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the chiral catalyst. nih.gov Computational models and kinetic isotope effect studies are instrumental in mapping these transition state geometries and energy landscapes. nih.gov
Table 1: Hypothetical Transition State Energies in a Chiral Catalyst System
| Transition State | Relative Energy (kcal/mol) | Favored Enantiomer |
| TS-S (leading to (S)-enantiomer) | 0.0 | (S) |
| TS-R (leading to (R)-enantiomer) | 1.5 |
Note: This table is illustrative and represents a hypothetical energy difference required for high enantioselectivity. Actual values would be determined experimentally or computationally.
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), catalyze the reduction of ketones with exquisite stereoselectivity. researchgate.net The active site of the enzyme is a precisely shaped chiral pocket that binds the substrate in a specific orientation.
For the reduction of 2-chloro-1-(4-ethylphenyl)ethanone, the enzyme's active site would accommodate the 4-ethylphenyl group in a hydrophobic pocket, while specific amino acid residues would interact with the carbonyl and chloro moieties. The cofactor, typically NADPH or NADH, is positioned to deliver a hydride to one specific face of the carbonyl group. Molecular docking studies can provide insights into these binding modes. mdpi.com The high degree of stereoselectivity arises from the significant energy difference between the binding of the substrate in a productive orientation (leading to the desired enantiomer) and a non-productive one.
Research on similar substrates, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, has shown that specific ketoreductases can achieve excellent conversion and enantiomeric excess (>99.9% ee). acs.org Site-directed mutagenesis of enzymes can be employed to alter the active site, thereby fine-tuning the substrate specificity and even inverting the enantioselectivity. nih.gov
Table 2: Biocatalytic Reduction of 2-chloro-1-(aryl)ethanones using Engineered Ketoreductases
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2-chloro-4’-fluoroacetophenone | TeSADH (P84S/I86A mutant) | >99 | >99 | S |
| 2-chloro-4’-chloroacetophenone | TeSADH (P84S/I86A mutant) | 45 | >99 | R |
| 2-chloro-4’-bromoacetophenone | TeSADH (P84S/I86A mutant) | >99 | >99 | R |
| 2-chloro-1-(3,4-difluorophenyl)ethanone | KR-01 | >99 | >99.9 | S |
Data adapted from relevant studies on analogous substrates. acs.orgnih.gov
Stereochemical Control Factors
Beyond the fundamental mechanism, several external and internal factors can be manipulated to control the stereochemical outcome of the reduction of 2-chloro-1-(4-ethylphenyl)ethanone.
In catalyst-based reductions, the structure of the chiral ligand is paramount. For instance, in asymmetric transfer hydrogenation using Ru(II)-complexes, the ligand, often a chiral diamine or amino alcohol, dictates the facial selectivity. The steric and electronic properties of the ligand's substituents create a chiral pocket around the metal center, influencing how the ketone substrate coordinates and is subsequently reduced.
Chiral auxiliaries are another powerful tool for stereochemical control. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. scielo.org.mx For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselective reduction of the ketone. After the reduction, the auxiliary is cleaved to yield the desired enantiomerically enriched alcohol. The choice of auxiliary and the point of its attachment are critical for achieving high diastereoselectivity.
The reaction medium can significantly influence the stereoselectivity of a reaction. Solvents can affect the stability of the transition states, the solubility of the catalyst and reactants, and the aggregation state of the catalyst. In some cases, a change in solvent polarity can lead to a reversal of enantioselectivity. For biocatalytic reductions, organic solvent-water diphasic systems can be employed to overcome substrate inhibition and improve product recovery. nih.govnih.gov
Temperature also plays a crucial role. According to the Eyring equation, the difference in the activation energies of the two diastereomeric transition states is inversely proportional to the temperature. Therefore, lowering the reaction temperature generally leads to an increase in enantioselectivity, as the reaction becomes more sensitive to small energy differences between the competing pathways. However, this often comes at the cost of a slower reaction rate.
Table 3: Effect of Temperature on Enantioselectivity (Illustrative)
| Temperature (°C) | Enantiomeric Excess (ee, %) |
| 25 | 90 |
| 0 | 95 |
| -20 | 98 |
| -78 | >99 |
Note: This table presents a general trend and the actual values would be specific to the reaction system.
Application of 1s 2 Chloro 1 4 Ethylphenyl Ethanol As a Chiral Building Block
Derivatization to Chiral Epoxides: (S)-2-(4-ethylphenyl)oxirane
One of the most important applications of chiral chlorohydrins like (1S)-2-chloro-1-(4-ethylphenyl)ethanol is their conversion into the corresponding chiral epoxides. The resulting epoxide, (S)-2-(4-ethylphenyl)oxirane, is a highly versatile intermediate due to the strained three-membered ring, which is susceptible to ring-opening by a wide range of nucleophiles.
The formation of an epoxide from a halohydrin is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via a base-promoted intramolecular cyclization. A base is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction to form the three-membered oxirane ring.
Commonly used bases for this transformation include sodium hydroxide, potassium hydroxide, and sodium hydride. The choice of solvent and reaction conditions can be optimized to ensure high yields and prevent side reactions.
Table 1: Key Aspects of Intramolecular Cyclization for Epoxide Formation
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular Williamson Ether Synthesis (SN2) |
| Starting Material | This compound |
| Key Reagent | A base (e.g., NaOH, KOH, NaH) |
| Intermediate | An alkoxide formed by deprotonation of the alcohol |
| Leaving Group | Chloride ion (Cl⁻) |
| Product | (S)-2-(4-ethylphenyl)oxirane |
The stereochemical outcome of the epoxidation is a critical aspect of its utility. The intramolecular cyclization occurs via an SN2 mechanism. A fundamental characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center being attacked.
In the case of this compound, the chiral center is at carbon-1, which bears the hydroxyl group. The intramolecular attack occurs at carbon-2, which bears the chlorine atom. While the reaction involves an inversion of configuration at carbon-2, the stereochemistry at carbon-1 remains unchanged throughout the reaction. Therefore, the (1S)-chlorohydrin is converted into the (S)-epoxide. This predictable stereochemical outcome is crucial for maintaining enantiomeric purity in a multi-step synthesis.
Utility in the Synthesis of Complex Chiral Molecules
Chiral chlorohydrins are highly sought-after intermediates in the synthesis of complex molecules where specific stereoisomers are required for biological activity. Their structural features are often found embedded within the core of various active compounds.
The value of chiral chlorohydrins is well-demonstrated by their use in the synthesis of major pharmaceuticals. For instance, a structurally similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to prevent thrombotic events. researchgate.netresearchgate.netacs.org In the synthesis of Ticagrelor, the chiral chlorohydrin is prepared with high enantiomeric purity (>99.9% ee) via an enzymatic reduction of the corresponding ketone. acs.org This building block is then used in subsequent steps to construct the complex final API. This example underscores the potential of this compound to serve as a vital precursor for other novel APIs where the 4-ethylphenyl moiety is a desired structural feature.
Table 2: Example of a Chiral Chlorohydrin in API Synthesis
| Chiral Intermediate | API | Therapeutic Area |
|---|---|---|
| (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Ticagrelor | Cardiology (Antiplatelet) |
The utility of this class of compounds extends to the agrochemical sector. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a critical intermediate for the synthesis of Luliconazole, a potent antifungal agent used to treat skin infections. smolecule.com The synthesis of Luliconazole relies on the specific stereochemistry of this chlorohydrin intermediate to ensure the desired therapeutic effect of the final product. smolecule.com This highlights the role of this compound as a potential precursor for new fungicides or other specialty chemicals where the chiral 1-aryl-2-chloroethanol scaffold is required.
Further Transformation via Nucleophilic Substitution Reactions
Beyond cyclization to an epoxide, the chloro group in this compound can be directly displaced by a variety of nucleophiles in an intermolecular SN2 reaction. This allows for the introduction of diverse functional groups at the C-2 position, making it a versatile synthetic intermediate.
This reaction pathway opens up possibilities for creating a range of derivatives. For example, a patent describes the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole (B134444) in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a core structure found in many antifungal agents. google.com This demonstrates how the chlorine atom can be substituted by nitrogen-based nucleophiles. Other nucleophiles can be employed to introduce different functionalities, further expanding the synthetic utility of this chiral building block.
Table 3: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Chiral Azido-alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Chiral Cyano-alcohol |
| Amine | Ammonia (NH₃), Imidazole | Chiral Amino-alcohol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Chiral Thioether-alcohol |
Regioselective and Stereoselective Substitutions of the Halogen Moiety
The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The regioselectivity of this substitution is generally high, with the incoming nucleophile attacking the carbon bearing the chlorine atom (C2). The stereoselectivity of these reactions is highly dependent on the reaction mechanism, which is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
In many cases, the substitution proceeds via an intramolecular cyclization to form an epoxide intermediate. Treatment of the chlorohydrin with a base results in the deprotonation of the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an SN2 fashion. This intramolecular Williamson ether synthesis is highly stereospecific, proceeding with inversion of configuration at the carbon undergoing substitution. For this compound, this reaction stereospecifically yields (S)-4-ethylstyrene oxide.
| Starting Material | Reagent/Conditions | Intermediate | Product of Nucleophilic Opening | Regioselectivity | Stereochemistry |
| This compound | 1. Strong Base (e.g., NaOH) 2. Nucleophile (e.g., NaN3) | (S)-4-ethylstyrene oxide | (1S)-1-(4-ethylphenyl)-2-azidoethanol | Attack at the terminal carbon | Inversion at C2 |
| This compound | 1. Strong Base (e.g., NaH) 2. Thiol (e.g., PhSH) | (S)-4-ethylstyrene oxide | (1S)-1-(4-ethylphenyl)-2-(phenylthio)ethanol | Attack at the terminal carbon | Inversion at C2 |
Direct intermolecular substitution of the chlorine atom without the formation of an epoxide intermediate is also possible, though often competes with elimination reactions. For these reactions to be stereoselective, an SN2 mechanism is favored, which would lead to inversion of configuration at the C2 position. The choice of a non-basic, potent nucleophile and a polar aprotic solvent can favor the SN2 pathway over elimination. ru.nlnih.govnih.gov
Elimination Reactions and Competing Pathways
In the presence of a base, this compound can also undergo elimination reactions, which compete with the substitution pathways. The primary elimination pathway for this substrate is an E2 (bimolecular elimination) reaction, particularly with strong, sterically hindered bases. msu.edulibretexts.org In this concerted mechanism, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the benzylic carbon), while simultaneously the chlorine atom departs as a leaving group, leading to the formation of an alkene.
The principal product of this elimination reaction would be 4-ethylstyrene. The stereochemistry of the starting material can influence the rate of the E2 reaction, which typically requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.
The competition between substitution (primarily intramolecular to form the epoxide) and elimination is a critical consideration in the synthetic application of this compound. The outcome of the reaction is largely dictated by the nature of the base/nucleophile and the reaction conditions. ru.nllibretexts.org
Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) tend to favor the E2 elimination pathway, leading to the formation of 4-ethylstyrene. msu.edu
Strong, nucleophilic bases (e.g., sodium hydroxide) can promote both the intramolecular SN2 reaction to form the epoxide and the E2 elimination. The product ratio can often be controlled by temperature and solvent choice.
Weak bases/good nucleophiles in polar aprotic solvents are more likely to favor intermolecular SN2 substitution, although this is often a minor pathway compared to epoxide formation. ru.nl
| Reaction Pathway | Reagent Type | Primary Product | Mechanism |
| Intramolecular Substitution | Strong, nucleophilic base (e.g., NaOH) | (S)-4-ethylstyrene oxide | SN2 (intramolecular) |
| Elimination | Strong, sterically hindered base (e.g., t-BuOK) | 4-ethylstyrene | E2 |
| Intermolecular Substitution | Good nucleophile, weak base | Substituted product (e.g., azide) | SN2 |
It is noteworthy that under conditions favoring carbocation formation (e.g., solvolysis in a polar protic solvent with a weak base), SN1 and E1 reactions could theoretically occur. masterorganicchemistry.comyoutube.comlibretexts.org However, for a secondary halide like this compound, these pathways are generally less favored than the bimolecular pathways, especially in the presence of a reasonably strong base or nucleophile. The formation of a secondary benzylic carbocation would be relatively stable, but the concerted E2 and intramolecular SN2 pathways are typically more kinetically favorable.
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. The selection of an appropriate CSP and the optimization of chromatographic conditions are critical for achieving the desired resolution. For compounds structurally similar to 2-chloro-1-arylethanols, polysaccharide-based CSPs have demonstrated considerable success.
Development of Analytical Methods for Enantiomeric Excess (ee) Determination
The development of a robust HPLC method for determining the enantiomeric excess (ee) of (1S)-2-chloro-1-(4-ethylphenyl)ethanol involves a systematic approach to selecting the appropriate chiral stationary phase and mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice for the enantioseparation of a wide range of chiral compounds, including secondary alcohols.
For structurally related chlorohydrins, columns like Chiralpak® IA, IB, and IC, which are immobilized polysaccharide-based CSPs, have shown excellent enantioselectivity. The selection between these is often empirical, requiring screening with various mobile phases. A typical starting point for method development would be a normal-phase elution mode, employing a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol or ethanol. The ratio of hexane (B92381) to alcohol is a critical parameter that is adjusted to optimize the retention times and resolution of the enantiomers.
A hypothetical screening for the separation of the enantiomers of 2-chloro-1-(4-ethylphenyl)ethanol might involve the conditions outlined in the interactive table below.
Interactive Data Table: Hypothetical HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiralpak® IA | Chiralpak® IB | Chiralpak® IC |
| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) | n-Hexane/Ethanol (95:5, v/v) | n-Hexane/2-Propanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C | 30 °C |
| Detection Wavelength | 220 nm | 220 nm | 220 nm |
The goal of this screening is to achieve a baseline separation of the two enantiomers, with a resolution (Rs) value ideally greater than 1.5. Further optimization would involve fine-tuning the mobile phase composition, flow rate, and temperature to maximize resolution and minimize analysis time.
Validation of Chiral Separation Protocols
Once an optimal separation method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose, which is the determination of enantiomeric purity. Method validation is performed according to guidelines from regulatory bodies and typically includes the evaluation of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and any impurities. This is demonstrated by showing that there is no interference at the retention times of the enantiomers.
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions with known concentrations of the undesired enantiomer and plotting the peak area against the concentration. A correlation coefficient (R²) close to 1.0 indicates good linearity.
Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the undesired enantiomer is spiked into a sample of the pure desired enantiomer.
Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Interactive Data Table: Typical Validation Parameters for a Chiral HPLC Method
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the enantiomers. Resolution (Rs) > 1.5. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Robustness | No significant change in results with small variations in method parameters. |
Spectroscopic Techniques for Absolute Configuration Assignment
While HPLC is excellent for separating and quantifying enantiomers, it does not inherently provide information about the absolute configuration of each enantiomer. For this, spectroscopic techniques are employed.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD))
ORD and ECD are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be compared to that of a known standard or to theoretical predictions to assign the absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.
For a compound like this compound, the absolute configuration can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for the (S) and (R) enantiomers. Quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), are employed to predict the ECD spectra. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Advanced NMR techniques provide another powerful tool for the determination of absolute configuration, often through the use of chiral derivatizing agents (CDAs). The most well-known of these is the Mosher's method.
In this method, the chiral alcohol of unknown configuration is reacted with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. Since diastereomers have different physical and chemical properties, their NMR spectra will also be different.
By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. A consistent pattern of positive and negative Δδ values for the protons on either side of the stereogenic center allows for the assignment of the absolute configuration based on the established Mosher's model. For this compound, the protons of the ethyl group and the chloromethyl group would be key in this analysis.
X-Ray Crystallography for Definitive Stereostructure Determination
X-ray crystallography is considered the "gold standard" for the determination of the absolute stereostructure of a crystalline compound. This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.
For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis can provide an unambiguous determination of its absolute configuration. The technique relies on the anomalous dispersion of X-rays by the atoms in the crystal. The resulting crystallographic data not only confirms the absolute stereochemistry but also provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. However, the primary challenge often lies in obtaining a single crystal of sufficient quality for X-ray diffraction analysis.
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral alcohols, including halohydrins like (1S)-2-chloro-1-(4-ethylphenyl)ethanol, is a central theme in modern organic synthesis. hilarispublisher.com Future research is intensely focused on creating more efficient, selective, and scalable asymmetric synthetic methodologies. A primary target for these efforts is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(4-ethylphenyl)ethanone (B1598609).
A significant emerging area is the use of transition metal catalysts for asymmetric hydrogenation and transfer hydrogenation. hilarispublisher.com For instance, novel iridium-based catalysts have been developed for the asymmetric hydrogenation of α-halogenated ketones, yielding chiral cis-vicinal halohydrins with high yields, diastereoselectivities, and enantioselectivities. rsc.orgrsc.org These reactions can be performed under mild conditions and with high substrate-to-catalyst ratios, making them highly efficient. rsc.orgrsc.org The development of catalysts that operate through dynamic kinetic resolution is particularly promising, as it allows for the theoretical conversion of 100% of a racemic starting material into a single desired stereoisomer. rsc.orgrsc.org
Another avenue of research involves organocatalysis, which uses small organic molecules as catalysts. hilarispublisher.com This approach avoids the use of potentially toxic and expensive heavy metals. Future work will likely focus on designing new chiral organocatalysts that can effectively catalyze the reduction of α-chloro ketones with high stereocontrol. Additionally, exploring novel activation modes, such as halogen-bonding catalysis, could lead to new synthetic pathways for constructing chiral molecules with contiguous stereocenters. beilstein-journals.org
| Catalytic Approach | Catalyst Example | Key Advantages | Research Direction |
| Asymmetric Hydrogenation | Iridium/f-phamidol complex | High yields (>99%), excellent diastereo- and enantioselectivity (>20:1 dr, up to 99% ee), high substrate/catalyst ratio. rsc.orgrsc.org | Development of more robust and recyclable metal catalysts; expansion to a wider range of substrates. |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes | Uses readily available hydrogen donors (e.g., isopropanol); avoids high-pressure H₂ gas. | Design of catalysts with higher turnover numbers; integration into continuous flow processes. |
| Organocatalysis | Proline derivatives, chiral phosphoric acids | Metal-free, lower toxicity, readily available. hilarispublisher.com | Discovery of new catalysts for reducing α-halo ketones; improving enantioselectivity for challenging substrates. |
Exploration of Alternative Biocatalysts and Engineered Enzymes
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for producing chiral compounds. nih.gov The asymmetric reduction of 2-chloro-1-(4-ethylphenyl)ethanone to this compound using enzymes, particularly alcohol dehydrogenases (ADHs) or carbonyl reductases (CREDs), is a key area of ongoing research. almacgroup.comresearchgate.net
The exploration for novel biocatalysts involves screening microorganisms from diverse environments to identify new enzymes with desirable properties, such as high stereoselectivity, broad substrate scope, and stability under industrial process conditions. nih.govnih.gov For example, ADHs from organisms like Rhodococcus and Lactobacillus have shown excellent performance in the asymmetric reduction of various aromatic ketones. nih.govnih.govresearchgate.net
Beyond discovering new enzymes, protein engineering is a critical tool for improving the performance of existing biocatalysts. georgiasouthern.edu Site-directed mutagenesis and directed evolution techniques can be used to tailor enzymes for specific substrates like 2-chloro-1-(4-ethylphenyl)ethanone, enhancing their:
Enantioselectivity: To produce the desired (1S)-isomer with higher purity.
Activity: To increase the reaction rate and process efficiency.
Stability: To withstand higher temperatures, organic solvents, and substrate concentrations. rsc.org
Cofactor Specificity: To alter the dependence from the expensive NADPH to the more economical NADH.
The use of whole-cell biocatalysts, which contain the desired enzymes and inherent cofactor regeneration systems, offers a cost-effective approach by eliminating the need for enzyme purification and external cofactor addition. nih.govgeorgiasouthern.edu Research is focused on developing robust whole-cell systems, for instance using E. coli or baker's yeast, that overexpress a specific reductase to minimize side reactions and maximize product yield and purity. georgiasouthern.edufigshare.com
| Biocatalyst Type | Source Organism Example | Advantages | Future Research Focus |
| Alcohol Dehydrogenases (ADHs) | Rhodococcus sp., Ralstonia sp., Sphingobium yanoikuyae | High enantioselectivity, broad substrate scope. researchgate.netnih.govnih.gov | Engineering for improved tolerance to high substrate/solvent concentrations. rsc.org |
| Carbonyl Reductases (CREDs) | Recombinant enzymes | High specificity and enantioselectivity under physiological conditions. almacgroup.com | Development of robust cofactor recycling systems. almacgroup.com |
| Whole-Cell Biocatalysts | Saccharomyces cerevisiae (Baker's Yeast), Lactobacillus kefiri | In-situ cofactor regeneration, no enzyme purification needed, cost-effective. researchgate.netgeorgiasouthern.edu | Overcoming substrate/product toxicity to the cells; improving mass transfer limitations. |
Green Chemistry Approaches for Sustainable Production
The principles of green chemistry are increasingly guiding the development of synthetic processes. For the production of this compound, future research will emphasize sustainability by minimizing waste, reducing energy consumption, and using renewable resources.
Biocatalytic routes are inherently green as they are conducted in aqueous media under mild temperature and pH conditions. nih.gov A key challenge in biocatalysis is the regeneration of expensive nicotinamide (B372718) cofactors (NADH/NADPH). nih.gov An emerging green solution is the use of substrate-coupled cofactor regeneration systems. rsc.org For example, a cheap sacrificial alcohol like isopropanol (B130326) can be added to the reaction. The same enzyme that reduces the target ketone also oxidizes the isopropanol to acetone, regenerating the required cofactor in the process. rsc.org This creates a self-sustaining system with high atom economy. rsc.org
Other green chemistry strategies being explored include:
Biphasic Systems: Using a two-phase system (e.g., an organic solvent and an aqueous buffer) can overcome the low solubility of hydrophobic substrates like 2-chloro-1-(4-ethylphenyl)ethanone in water, allowing for higher substrate loading while minimizing enzyme inhibition. nih.govnih.gov
Continuous Flow Reactors: Moving from batch production to continuous flow systems can improve efficiency, safety, and scalability. Immobilizing enzymes in a packed-bed reactor allows for the continuous conversion of substrate to product, easy separation, and reuse of the biocatalyst. rsc.org
Solvent Minimization: Research into performing reactions in solvent-free systems or using greener solvents like ionic liquids or supercritical fluids is an active area.
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
While this compound is a valuable intermediate, its full potential lies in its application as a chiral building block for more complex, high-value molecules. Halohydrins are exceptionally versatile synthetic intermediates. byjus.comallen.in The presence of two adjacent functional groups—a hydroxyl and a halogen—on a chiral scaffold allows for a variety of subsequent transformations.
A primary application of halohydrins is their conversion to epoxides via intramolecular SN2 reaction upon treatment with a base. wikipedia.orgchemistrysteps.com The resulting chiral epoxide, (S)-2-(4-ethylphenyl)oxirane, is a powerful intermediate that can be opened by a wide range of nucleophiles to introduce new functionalities with stereocontrol, leading to the synthesis of chiral beta-amino alcohols, diols, and other important pharmacophores.
Future research will likely focus on utilizing this compound in the synthesis of:
Pharmaceuticals: As a key chiral fragment for active pharmaceutical ingredients (APIs). The specific 4-ethylphenyl moiety could be incorporated into new drug candidates for various therapeutic areas.
Agrochemicals: For the development of new, more effective, and stereospecific pesticides and herbicides, which can lead to lower environmental impact.
Materials Science: As a monomer or chiral dopant for the synthesis of specialty polymers, liquid crystals, or other advanced materials where chirality influences the material's properties.
Fine Chemicals and Fragrances: The chiral alcohol itself or its derivatives could find applications as components in the flavor and fragrance industry.
The development of new synthetic methodologies that leverage the unique reactivity of the chlorohydrin functionality will be crucial in expanding its application portfolio. byjus.comallen.in
Q & A
Q. What are the standard synthetic routes for preparing (1S)-2-chloro-1-(4-ethylphenyl)ethanol?
The compound is typically synthesized via two primary routes:
- Chemical Reduction : Starting from 2-chloro-1-(4-ethylphenyl)ethanone, asymmetric reduction using chiral catalysts like Ru or Rh complexes with enantiopure ligands (e.g., (1S,2S)-diphenylethylenediamine) achieves high enantiomeric excess (ee) .
- Biocatalytic Reduction : Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases from microbial sources (e.g., Acinetobacter sp. or Candida macedoniensis) reduce prochiral ketones to the desired (S)-enantiomer. For example, Acinetobacter sp. ZJPH1806 achieves >99% ee under optimized glycerol concentrations (20% w/v) .
Q. How is the enantiomeric purity of this compound verified?
Analytical methods include:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
- Polarimetry : Measures optical rotation to confirm ee.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals .
Q. What are the recommended storage conditions for this compound?
Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis. Stability tests indicate no degradation for ≥12 months under these conditions .
Advanced Research Questions
Q. How do biocatalytic and chemical synthesis methods compare in terms of efficiency and sustainability?
Biocatalysis offers greener processes but may require cofactor optimization. Chemical methods are faster but generate metal waste .
Q. What strategies resolve contradictions in stereoselectivity between microbial strains?
- Substrate Engineering : Modify the ketone substrate’s substituents to align with the enzyme’s active site. For example, fluorinated phenyl groups enhance ADH selectivity .
- Directed Evolution : Mutagenesis of ADHs (e.g., Scheffersomyces stipitis ketoreductase) improves compatibility with bulky substrates .
- Solvent Engineering : Glycerol increases enzyme rigidity, improving stereoselectivity in Acinetobacter sp. .
Q. How can process parameters be optimized for industrial-scale biocatalysis?
A multi-response nonlinear programming model can optimize:
Q. What role does this compound play in synthesizing pharmaceuticals like ticagrelor?
this compound is a key chiral intermediate for ticagrelor, a P2Y₁₂ receptor antagonist. Its stereochemistry is critical for binding affinity; even 1% R-enantiomer impurity reduces drug efficacy .
Q. What are the challenges in scaling up asymmetric reductions?
- Mass Transfer Limitations : High viscosity from glycerol (≥20% w/v) reduces reaction rates .
- Enzyme Immobilization : Stabilizing ADHs on silica or chitosan beads enhances reusability (>10 cycles) .
- Byproduct Inhibition : Accumulation of Cl⁻ ions from chloroacetone derivatives can deactivate enzymes .
Methodological Considerations
Q. How is elemental analysis used to confirm product purity?
Elemental analysis validates the empirical formula (e.g., C₈H₉ClO). For example:
- Calculated : C 62.83%, H 4.77%, N 24.42%
- Found : C 62.85%, H 4.79%, N 24.50% (deviation <0.1% confirms purity) .
Q. What advanced techniques characterize degradation products?
- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., 4-ethylphenylethanol).
- X-ray Crystallography : Resolves stereochemical stability under stress conditions .
Data Contradictions and Validation
Discrepancies in reported yields (e.g., 74% vs. 99% for ADH A vs. ADH T ) arise from:
- Cofactor Specificity : NADPH-dependent enzymes often outperform NADH-dependent ones.
- Substrate Inhibition : High ketone concentrations (>100 mM) reduce activity in some strains .
Environmental and Safety Considerations
- Biodegradability : Acinetobacter sp. degrades residual substrate, reducing environmental burden .
- Waste Management : Chemical methods require Ru/Rh recovery protocols to mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
